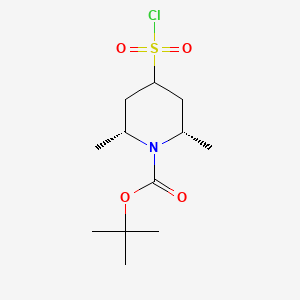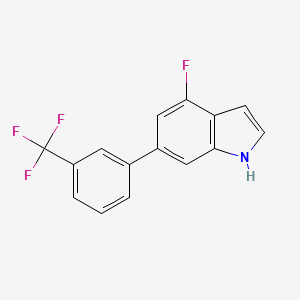![molecular formula C10H17IO B13079648 2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13079648.png)
2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Iodomethyl)-3,3-dimethylbicyclo[221]heptan-2-ol is a bicyclic organic compound characterized by its unique structure, which includes an iodomethyl group and a hydroxyl group attached to a bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,3-dimethylbicyclo[2.2.1]hept-2-ene.
Iodination: The double bond in the starting material is subjected to iodoetherification using N-iodosuccinimide (NIS) in acetonitrile, leading to the formation of the iodomethyl group.
Hydroxylation: The resulting compound is then hydroxylated to introduce the hydroxyl group at the 2-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature, likely due to its specialized applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as Jones reagent (chromic acid in sulfuric acid) or PCC (pyridinium chlorochromate) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include deiodinated compounds and alkanes.
Aplicaciones Científicas De Investigación
2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used to study the effects of bicyclic structures on biological systems.
Industrial Applications:
Mecanismo De Acción
The mechanism by which 2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol exerts its effects depends on the specific application:
In Organic Reactions: The iodomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
In Biological Systems: The compound may interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3,3-dimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but lacks the iodomethyl group.
3,3-Dimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but lacks both the iodomethyl and methyl groups at the 2-position.
Uniqueness
2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of the iodomethyl group, which provides distinct reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective substitution reactions are desired.
Propiedades
Fórmula molecular |
C10H17IO |
|---|---|
Peso molecular |
280.15 g/mol |
Nombre IUPAC |
2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H17IO/c1-9(2)7-3-4-8(5-7)10(9,12)6-11/h7-8,12H,3-6H2,1-2H3 |
Clave InChI |
WWEVMGCCXOXQML-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)C1(CI)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B13079571.png)




![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)





![3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13079623.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}azetidine](/img/structure/B13079624.png)
![{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13079638.png)
